
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- is a chemical compound belonging to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by its unique structure, which includes a dimethylpropylidene group and two methyl groups attached to the tetrazole ring
Métodos De Preparación
The synthesis of 1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable nitrile with sodium azide in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where tetrazole derivatives have shown promise.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl- can be compared with other similar compounds, such as:
1H-Tetrazole, 5-(2,2-dimethylpropylidene)-4,5-dihydro-1,4-dimethyl-: This compound is unique due to its specific structural features, which differentiate it from other tetrazole derivatives.
Other Tetrazoles: Similar compounds include 1H-tetrazole, 5-methyl-1H-tetrazole, and 1H-tetrazole, 5-phenyl-1H-tetrazole.
Propiedades
Número CAS |
54986-16-2 |
|---|---|
Fórmula molecular |
C8H16N4 |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
5-(2,2-dimethylpropylidene)-1,4-dimethyltetrazole |
InChI |
InChI=1S/C8H16N4/c1-8(2,3)6-7-11(4)9-10-12(7)5/h6H,1-5H3 |
Clave InChI |
BAOQZASRQRWKNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C1N(N=NN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



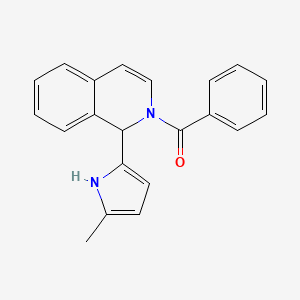
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
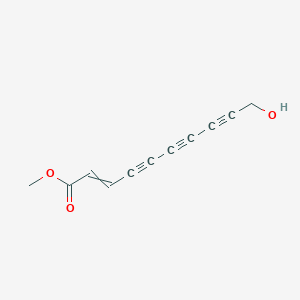
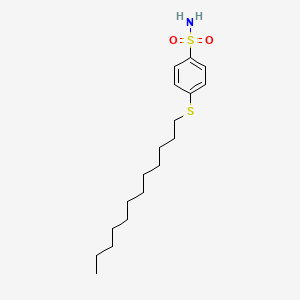
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
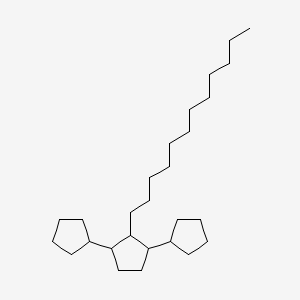
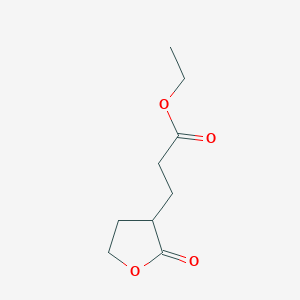

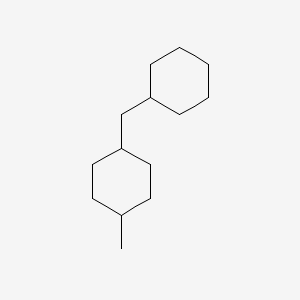
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)
